molecular formula C13H11NO B126310 3-methyl-9H-carbazol-2-ol CAS No. 24224-30-4

3-methyl-9H-carbazol-2-ol

Cat. No.: B126310
CAS No.: 24224-30-4
M. Wt: 197.23 g/mol
InChI Key: ZLOJFAGTWDOURE-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methyl-9H-carbazole, also known as 3-methyl-9h-carbazol-2-ol, 9ci, belongs to the class of organic compounds known as carbazoles. Carbazoles are compounds containing a three ring system containing a pyrrole ring fused on either side to a benzene ring. 2-Hydroxy-3-methyl-9H-carbazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 2-hydroxy-3-methyl-9H-carbazole is primarily located in the membrane (predicted from logP). Outside of the human body, 2-hydroxy-3-methyl-9H-carbazole can be found in herbs and spices. This makes 2-hydroxy-3-methyl-9H-carbazole a potential biomarker for the consumption of this food product.

Scientific Research Applications

Biotransformation and Derivatization

  • Biotransformation by Bacteria : Ralstonia sp. strain SBUG 290, a biphenyl-degrading bacterium, has been shown to transform 9H-carbazole derivatives, including 9-methyl-9H-carbazole. This bacterial strain, expressing biphenyl 2,3-dioxygenase, accumulates various products during transformation, providing insights into microbial degradation and potential biotechnological applications of such compounds (Waldau et al., 2009).

Synthesis and Antimicrobial Activities

  • Antimicrobial Derivatives : 9H-carbazole has been used as a precursor for synthesizing new heterocyclic derivatives with demonstrated antimicrobial properties. These developments suggest the potential for 3-methyl-9H-carbazol-2-ol derivatives in pharmaceutical applications (Salih et al., 2016).

Fluorescence and Chemosenory Applications

  • Fluorescent Chemosensor : Novel polyaniline derivatives of poly(9-methyl-9H-carbazol-3-amine) have been developed for fluorescence detection of various acids and amines, indicating the role of this compound derivatives in environmental protection, biosensing, and toxin detection (Qian et al., 2019).

Electronic and Photoluminescent Properties

  • Optical Characterization : New carbazole Schiff bases synthesized from 9H-carbazole derivatives have been investigated for their structural and optical characteristics. The study of these compounds contributes to the understanding of their potential in organic light-emitting diodes and other photoluminescent applications (Çiçek et al., 2018).

Solar Energy and Photovoltaic Applications

  • Dye-Sensitized Solar Cells : Research into the design and synthesis of new organic dyes with 9H-carbazole derivatives demonstrates their application in dye-sensitized solar cells (DSSCs), showcasing the relevance of this compound in renewable energy technologies (Saritha et al., 2017).

Future Directions

Future research could focus on the synthesis, chemical reactions, mechanism of action, and safety profile of 3-methyl-9H-carbazol-2-ol. Given its natural occurrence in various organisms, studies could also explore its potential applications in medicine and other fields .

Properties

IUPAC Name

3-methyl-9H-carbazol-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-8-6-10-9-4-2-3-5-11(9)14-12(10)7-13(8)15/h2-7,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOJFAGTWDOURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1O)NC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50392684
Record name 3-methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Hydroxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

24224-30-4
Record name 3-Methyl-9H-carbazol-2-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24224-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-methyl-9H-carbazol-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50392684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Hydroxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

245 - 246 °C
Record name 2-Hydroxy-3-methyl-9H-carbazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033455
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the connection between 3-methyl-9H-carbazol-2-ol and inflammation?

A1: While the provided research article focuses on 1-ethoxy-3-methyl-9H-carbazol-2-ol, a derivative of this compound, it offers valuable insight. The study demonstrates that this derivative, along with other carbazole alkaloids isolated from Murraya tetramera C.C. Huang, exhibits potent inhibitory effects on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells []. Microglia are cells in the central nervous system that play a crucial role in the inflammatory response, and NO is a key signaling molecule involved in inflammation. This finding suggests that this compound derivatives, and potentially the compound itself, could possess anti-inflammatory properties by interfering with NO production in inflammatory pathways.

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